Home > Products > Screening Compounds P21520 > 5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole
5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole -

5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole

Catalog Number: EVT-5453914
CAS Number:
Molecular Formula: C13H15N5S
Molecular Weight: 273.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Compound Description: This compound showed higher antimicrobial activity against Staphylococcus aureus than the reference drugs Metronidazole and Streptomycin. It also exhibited moderate activity against Pseudomonas aeruginosa and the fungus Candida albicans. [] Further research indicated that the antimicrobial activity of 1-alkyl derivatives of this compound is lower than the unsubstituted version. []

Relevance: This compound shares a 2-methyl-1,3-thiazole moiety with 5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole. Both compounds are also heterocyclic compounds with potential antimicrobial activity, highlighting the importance of this structural feature for biological activity.

Ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

Compound Description: The structure of this compound has been confirmed by X-ray crystallography. It features a triazole ring with methyl and ethoxycarbonyl groups connected via a methylene bridge to a chlorothiazole unit. The molecule exhibits significant electron delocalization in the triazolyl system. Intra- and intermolecular C—H⋯O hydrogen bonds and strong π–π stacking interactions contribute to the stability of its structure. []

Relevance: This compound, like 5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole, contains a thiazole ring, placing them both within the broad category of thiazole derivatives.

5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol

Compound Description: This compound serves as a key intermediate in the synthesis of novel bi-heterocyclic compounds that display promising activity as urease inhibitors with low cytotoxicity. [] Derivatives of this compound also exhibit activity against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase. []

Relevance: This compound incorporates a thiazole ring similar to 5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole, emphasizing the importance of this structural feature in the development of biologically active molecules. ,

3-[4-({Methyl-5-[(E)-2-phenyl-1-ethenyl]-4-isoxazolyl}amino)-1,3-thiazol-2-yl]-2-aryl-1,3-thiazolan-4-ones (4a–h)

Compound Description: This series of compounds, featuring an isoxazolyl, thiazolyl, and thiazolidinone moiety, were synthesized and characterized using techniques such as IR, 1H NMR, and mass spectral data. They are being investigated as potential biodynamic agents. []

Relevance: The presence of a thiazole ring in these compounds connects them structurally to 5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole, further reinforcing the relevance of thiazole derivatives in medicinal chemistry.

1-(2,4-dibromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea (JNJ-10397049)

Compound Description: This compound acts as a selective antagonist of the orexin-2 receptor (OX2R) and exhibits sleep-promoting effects in rats. These effects are thought to be mediated by a decrease in extracellular histamine levels in the lateral hypothalamus. Notably, simultaneous inhibition of the orexin-1 receptor (OX1R) attenuates the sleep-promoting effects of JNJ-10397049, suggesting a complex interplay between the two orexin receptor subtypes. []

Relevance: While not directly sharing structural features with 5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole, JNJ-10397049 represents a molecule with known biological activity in the central nervous system. This highlights the potential for diverse pharmacological applications of structurally distinct compounds, prompting further exploration of the biological activity of 5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole in this domain.

4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide (NTB451)

Compound Description: NTB451 is a novel compound with significant inhibitory activity against necroptosis, a type of programmed cell death. It acts by preventing the phosphorylation and oligomerization of mixed lineage kinase domain like (MLKL), a crucial step in the necroptotic pathway. NTB451 specifically targets receptor interacting serine/threonine-protein kinase 1 (RIPK1), disrupting the formation of the RIPK1-RIPK3 complex, another key player in necroptosis. []

Relevance: Although NTB451 does not directly share the same structural features with 5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole, both compounds possess a thiazole ring and showcase diverse biological activities. The therapeutic potential of NTB451 in necroptosis-related diseases further emphasizes the versatility of thiazole-containing compounds in drug development.

Properties

Product Name

5'-methyl-1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H,3'H-2,4'-biimidazole

IUPAC Name

4-methyl-5-[2-[2-(5-methyl-1H-imidazol-4-yl)imidazol-1-yl]ethyl]-1,3-thiazole

Molecular Formula

C13H15N5S

Molecular Weight

273.36 g/mol

InChI

InChI=1S/C13H15N5S/c1-9-11(19-8-17-9)3-5-18-6-4-14-13(18)12-10(2)15-7-16-12/h4,6-8H,3,5H2,1-2H3,(H,15,16)

InChI Key

KASGPRDMOJFMOE-UHFFFAOYSA-N

SMILES

CC1=C(N=CN1)C2=NC=CN2CCC3=C(N=CS3)C

Canonical SMILES

CC1=C(N=CN1)C2=NC=CN2CCC3=C(N=CS3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.